2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and an acetamide moiety linked to a 3,5-dimethoxyphenyl group. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may enhance its pharmacokinetic and pharmacodynamic properties. Such derivatives are frequently explored for anti-inflammatory, antimicrobial, and anti-exudative activities due to their ability to modulate cyclooxygenase (COX) enzymes and other biological targets .
Properties
Molecular Formula |
C18H18FN5O3S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O3S/c1-26-14-7-13(8-15(9-14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
JGFQOUCKYOWYHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the Triazole Ring: : The synthesis begins with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-amino-5-(4-fluorophenyl)-1,2,4-triazole.
-
Thioether Formation: : The next step involves the introduction of the sulfanyl group. This can be done by reacting the triazole derivative with a suitable thiol, such as thiourea, under basic conditions to form the sulfanyl-triazole intermediate.
-
Acetamide Formation: : The final step is the acylation of the sulfanyl-triazole intermediate with 3,5-dimethoxyphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Applications
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
-
Mechanism of Action :
- Inhibition of Cell Proliferation : Triazoles disrupt the cell cycle and inhibit tumor growth.
- Induction of Apoptosis : They promote programmed cell death in cancerous cells.
- Targeting Metabolic Pathways : Some derivatives inhibit metabolic enzymes critical for tumor survival.
- Case Studies :
Antiviral Activity
The compound also shows promise as an antiviral agent:
-
Mechanism of Action :
- Triazole derivatives can inhibit specific viral enzymes, preventing replication and spread.
- They have been effective against resistant strains of viruses like HIV.
- Case Studies :
Antimicrobial Properties
The antimicrobial potential of this compound is noteworthy:
-
Mechanism of Action :
- The sulfanyl group enhances the ability to penetrate microbial membranes and disrupt essential cellular functions.
-
Case Studies :
- Various studies have reported effectiveness against a range of pathogens, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity to the target, while the dimethoxyphenyl moiety can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Substituents on the triazole ring (e.g., pyridyl, furyl, fluorophenyl) influence solubility and target binding .
- Methoxy groups (as in the target compound) enhance lipophilicity and may improve membrane permeability compared to bulkier groups like phenoxy .
- Synthesis protocols for analogs often use 2-bromoacetamide and base-mediated nucleophilic substitution, similar to methods described for compound 7h .
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- Target Compound : Predicted to inhibit COX-2 due to structural similarity to AS111, which showed 1.28× higher activity than diclofenac in formalin-induced edema models .
- AS111 (Pyridyl Derivative) : Achieved 50% edema reduction at 10 mg/kg, outperforming diclofenac (8 mg/kg) .
- Furan-2-yl Derivatives (3.1–3.21) : Exhibited anti-exudative activity comparable to diclofenac (10 mg/kg vs. 8 mg/kg), with nitro and methoxy substituents enhancing potency .
- Potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Rapid absorption (tmax = 5 min) but short half-life (t1/2 = 0.32 h), suggesting the target compound’s dimethoxyphenyl group may improve metabolic stability .
Structure-Activity Relationships (SAR)
- Fluorine Substitution : The 4-fluorophenyl group in the target compound may enhance COX-2 selectivity over 2-fluorophenyl analogs (e.g., ZINC2397079) due to optimized steric and electronic effects .
- Methoxy Groups: 3,5-Dimethoxy substitution likely increases antioxidant capacity compared to mono-methoxy or non-substituted aryl groups .
- Bulkier Substituents: Butylphenyl (in ZINC2397079) or phenoxyphenyl groups reduce solubility but may prolong half-life through increased protein binding .
Pharmacokinetic and Metabolic Considerations
- Target Compound : The 3,5-dimethoxyphenyl group may slow hepatic metabolism compared to furan-2-yl derivatives, which are prone to oxidative degradation .
Biological Activity
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities including antifungal, antibacterial, and anticancer properties. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.41 g/mol. The structure features a triazole ring, which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.41 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antifungal Activity : The triazole ring inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to cell death in susceptible fungi.
- Antibacterial Activity : It exhibits antibacterial properties by interfering with bacterial enzymes critical for their survival and replication.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Antifungal Activity
Research indicates that compounds containing the triazole moiety demonstrate significant antifungal properties. For instance:
- In vitro studies have shown that related triazole derivatives exhibit minimum inhibitory concentrations (MIC) ranging from to against various fungal strains such as Aspergillus species and Candida species .
Antibacterial Activity
The compound has also been evaluated for its antibacterial efficacy:
- A series of studies reported MIC values as low as against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
Anticancer Activity
The potential anticancer effects have been explored through various cell line assays:
- Compounds similar to this triazole derivative have shown promising antiproliferative activity against breast and lung cancer cell lines, with some exhibiting higher efficacy than standard chemotherapeutic agents .
Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to the compound :
- Study on Antifungal Effects :
- Investigation into Antibacterial Properties :
- Exploration of Anticancer Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
